molecular formula C18H20Cl2N4O2S B2787471 1-[(3,4-dichlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol CAS No. 886917-42-6

1-[(3,4-dichlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol

Cat. No.: B2787471
CAS No.: 886917-42-6
M. Wt: 427.34
InChI Key: HRGUVESXFQKFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-dichlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol is a potent and selective research compound identified as an inhibitor of phosphoinositide kinase, FYVE-type zinc finger-containing (PIKfyve) . The PIKfyve kinase regulates key cellular processes, including endolysosomal trafficking, autophagy, and inflammatory signaling, by synthesizing the lipid phosphatidylinositol-3,5-bisphosphate. Consequently, this inhibitor serves as a critical pharmacological tool for probing the role of PIKfyve in various disease models. Researchers utilize this compound to investigate oncology and autoimmune disorders , where PIKfyve inhibition has been shown to induce cancer cell death and modulate immune responses. Its mechanism involves disrupting endolysosomal function, leading to the vacuolation of cells and the impairment of autophagic flux, which can be lethal to certain cancer cell types. Furthermore, its application extends to neurodegenerative and infectious disease research , as PIKfyve function is linked to the clearance of protein aggregates and the intracellular replication of pathogens like Mycobacterium tuberculosis. The unique triazolothiazole-piperidine structure of this molecule confers high selectivity, making it an invaluable asset for dissecting complex phosphoinositide-dependent signaling pathways and validating PIKfyve as a therapeutic target.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O2S/c1-2-14-21-18-24(22-14)17(26)16(27-18)15(23-7-5-11(25)6-8-23)10-3-4-12(19)13(20)9-10/h3-4,9,11,15,25-26H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGUVESXFQKFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dichlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate thioamide and hydrazine derivatives under acidic or basic conditions to form the thiazolotriazole ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the thiazolotriazole intermediate.

    Attachment of the Hydroxypiperidinyl Group: The hydroxypiperidinyl group is attached through a reductive amination reaction, where the piperidinyl derivative is reacted with the intermediate in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dichlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The dichlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products

    Oxidation: Formation of ketone derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The incorporation of the 1,2,4-triazole moiety in this compound enhances its efficacy against a range of pathogens:

  • Antibacterial Activity : Studies have shown that compounds containing the triazole structure can exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated MIC values lower than those of standard antibiotics like ciprofloxacin and ampicillin .
  • Antifungal Activity : The compound's structure suggests potential antifungal properties as well. Triazole derivatives have been reported to show enhanced activity against fungi such as Aspergillus and Candida species .

Anticancer Potential

The compound's unique structure may also contribute to anticancer activity. Triazole-containing compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that this compound could be evaluated further for its cytotoxic effects against various cancer cell lines.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, derivatives similar to this compound have been evaluated for their ability to inhibit urease enzymes, which are important in various pathological conditions . Such inhibition can be crucial in managing diseases like peptic ulcers and certain types of cancers.

Case Studies and Research Findings

StudyFocusFindings
Zoumpoulakis et al. (2020)Antifungal ActivityReported enhanced antifungal activity of triazole derivatives against Gibberella species with MIC values significantly lower than commercial fungicides .
Prakash et al. (2020)Antibacterial ActivitySynthesized triazole derivatives showing potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting MIC values comparable to or better than existing antibiotics .
Yang & Bao (2020)Antimicrobial ActivitiesDeveloped 1,2,4-triazole derivatives that displayed excellent bactericidal activity against phytopathogenic bacteria .

Mechanism of Action

The mechanism of action of 1-[(3,4-dichlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Piperidin-4-Ol Derivatives

Piperidin-4-ol derivatives are widely explored for diverse biological activities. Key examples include:

Compound Name Biological Activity Key Data Reference
1-(2-Hydroxy-3-(Naphthalen-2-Yloxy)Propyl)-4-(Quinolin-3-Yl)Piperidin-4-Ol 5-HT1F antagonist (Ki = 11 nM), no Gs-agonist activity, nonspecific luminescence inhibition ≥3 μM Selective for 5-HT1F over 5-HT1A/2B; no effect on glucose tolerance
4-Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-Ol (Fenspiride HCl intermediate) Respiratory anti-inflammatory (indirect) Green synthesis using aqueous ammonia; high purity, ICH-compliant
1-Propyl-4-(3’-Amino-1’,2’,4’-Triazolo-3’-Thiopropinyl)-Piperidin-4-Ol Plant growth stimulation (0.0001% optimal conc.) Enhanced wheat germination via root/shoot elongation; IR/NMR-confirmed

Key Differences :

  • The target compound’s dichlorophenyl and triazolo-thiazole groups distinguish it from the 5-HT1F antagonist (naphthalene/quinoline substituents) and the plant growth regulator (propyl-triazolo-thio group) .
  • Unlike Fenspiride intermediates, the target compound lacks an aminomethyl group, suggesting divergent therapeutic applications .
Triazolo-Thiazole/Thiadiazole Derivatives

Triazole-heterocyclic hybrids are associated with antifungal, antiviral, and receptor-modulating activities:

Compound Name Biological Activity Key Data Reference
5-{4-(3-Chlorophenyl)-1-PiperazinylMethyl}-2-Methyl[1,3]Thiazolo[...] Undisclosed (structural analog) Features ethoxy/methoxy groups; likely targets GPCRs or kinases
3-Ethyl-6-[3-(4-Fluorophenyl)-1H-Pyrazol-4-Yl]-1,2,4-Triazolo[3,4-b][1,3,4]Thiadiazole Antifungal (via lanosterol 14α-demethylase inhibition) Molecular docking supports interaction with 3LD6 enzyme (PDB)
3-(5-(4-Methoxyphenyl)Pyrazol-3-Yl)-6-R-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazoles Antifungal/antiviral Synthesized via hydrazine cyclization; confirmed by HPLC/NMR

Key Differences :

  • Substituents like 3,4-dichlorophenyl may enhance hydrophobic interactions compared to methoxy/ethoxy groups in analogs .
Dichlorophenyl-Containing Compounds

Dichlorophenyl groups are common in agrochemicals and pharmaceuticals due to their electron-withdrawing properties:

Compound Name Biological Activity Key Data Reference
5-{1-[2-(2,4-Dichlorophenoxy)Ethyl]-1H-Pyrazol-3-Yl}-2-Phenyl-1,3-Thiazole Undisclosed (structural analog) Lipophilic (InChIKey: AUFPFSHHKXZYAD-UHFFFAOYSA-N); agrochemical potential

Key Differences :

  • The target compound integrates dichlorophenyl with a triazolo-thiazole system, unlike the pyrazole-thiazole hybrid in . This may confer unique pharmacokinetic profiles.

Biological Activity

The compound 1-[(3,4-dichlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol is a complex organic molecule with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dichlorophenyl group and a triazole-thiazole hybrid moiety. Its structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For example:

  • In vitro studies have shown that derivatives of 1,2,4-triazoles can inhibit the proliferation of cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer), with IC50 values indicating effective cytotoxicity at micromolar concentrations (6.2 μM for HCT-116 and 27.3 μM for T47D) .

Anti-inflammatory Effects

Compounds similar to the target molecule have demonstrated anti-inflammatory activity through inhibition of cyclooxygenase enzymes (COX). For instance:

  • Some derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol), suggesting that modifications in the triazole-thiazole scaffold can enhance anti-inflammatory potency .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX enzymes.
  • Cell Cycle Arrest : Some triazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its anticancer effects.

Synthesis and Evaluation

A study focused on synthesizing various triazole derivatives found that those with specific substitutions exhibited enhanced biological activities. The following table summarizes some key findings:

CompoundTarget Cell LineIC50 Value (μM)Activity
Compound AHCT-1166.2Anticancer
Compound BT47D27.3Anticancer
Compound CRAW264.70.04Anti-inflammatory

These findings highlight the potential of triazole-containing compounds in drug development .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for this compound?

The synthesis involves multi-step reactions starting from triazolo-thiazole and piperidine precursors. Key steps include:

  • Condensation reactions to form the triazolo-thiazole core, requiring precise temperature control (60–80°C) and anhydrous solvents like tetrahydrofuran (THF) .
  • Nucleophilic substitution to attach the 3,4-dichlorophenyl group, optimized using catalysts such as potassium carbonate .
  • Purification via column chromatography (silica gel, methanol/dichloromethane gradient) to isolate the final product . Critical parameters include pH stability (neutral to slightly basic) and exclusion of moisture to prevent hydrolysis of the triazole ring .

Q. How is the molecular structure confirmed post-synthesis?

Structural validation employs:

  • 1H/13C NMR spectroscopy to confirm substituent positions and stereochemistry. For example, the hydroxyl group (-OH) on the triazolo-thiazole ring shows a singlet at δ 9.8–10.2 ppm .
  • High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 487.05 for C₂₀H₂₁Cl₂N₅O₂S) .
  • HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>95%) .

Q. What are the primary challenges in purifying this compound?

Challenges include:

  • Co-elution of byproducts due to similar polarity; resolved using gradient elution chromatography .
  • Instability of the hydroxy group under acidic conditions, requiring neutral pH during workup .
  • Hydrophobic aggregation in aqueous solutions, mitigated by using polar aprotic solvents (e.g., DMSO) .

Q. What is the molecular formula and weight?

Based on analogs (e.g., ), the molecular formula is C₂₀H₂₁Cl₂N₅O₂S , with a calculated molecular weight of 486.38 g/mol . Exact values require experimental validation via HRMS .

Advanced Research Questions

Q. How can computational methods predict bioactivity and target interactions?

Molecular docking (e.g., AutoDock Vina) models interactions with targets like 14-α-demethylase (PDB: 3LD6). The dichlorophenyl group shows strong hydrophobic binding to the enzyme’s active site, while the piperidin-4-ol moiety forms hydrogen bonds with catalytic residues . Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict reactive sites for derivatization .

Q. How to resolve contradictions between in vitro and in silico bioactivity data?

Discrepancies often arise from assay conditions (e.g., solubility limits). Strategies include:

  • Solubility enhancement : Use surfactants (e.g., Tween-80) or co-solvents (DMSO:PBS mixtures) .
  • Dose-response refinement : Test concentrations spanning 0.1–100 µM to identify true IC₅₀ values .
  • Metabolic stability assays (e.g., liver microsomes) to assess if rapid degradation explains poor in vivo efficacy .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., sulfonyl or carboxylate) on the piperidine ring to improve aqueous solubility .
  • Salt formation : Prepare hydrochloride or mesylate salts to enhance dissolution rates .
  • In silico ADME profiling : Tools like SwissADME predict logP (target <3) and gastrointestinal absorption (>80%) .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Focus on modifying:

  • Triazolo-thiazole substituents : Replace the ethyl group with methyl or propyl to assess steric effects on receptor binding .
  • Piperidine ring : Introduce sp³-hybridized nitrogen (e.g., morpholine) to enhance conformational flexibility .
  • Halogen substitution : Compare 3,4-dichlorophenyl with difluorophenyl analogs to evaluate halogen bonding contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.